molecular formula C15H16Cl3N5O2 B13788663 7,8-Dichloro-10-(3-(dimethylamino)propyl)isoalloxazine hydrochloride CAS No. 97864-38-5

7,8-Dichloro-10-(3-(dimethylamino)propyl)isoalloxazine hydrochloride

Cat. No.: B13788663
CAS No.: 97864-38-5
M. Wt: 404.7 g/mol
InChI Key: HNRHHFLHZSXOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dichloro-10-(3-(dimethylamino)propyl)isoalloxazine hydrochloride is a synthetic compound known for its unique chemical structure and properties It belongs to the isoalloxazine family, which is characterized by a tricyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloro-10-(3-(dimethylamino)propyl)isoalloxazine hydrochloride typically involves multiple steps. The starting materials often include isoalloxazine derivatives and chlorinated reagents. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity, often involving steps such as crystallization, filtration, and drying.

Chemical Reactions Analysis

Types of Reactions: 7,8-Dichloro-10-(3-(dimethylamino)propyl)isoalloxazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

7,8-Dichloro-10-(3-(dimethylamino)propyl)isoalloxazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 7,8-Dichloro-10-(3-(dimethylamino)propyl)isoalloxazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 7,8-Dichloro-10-(2-(dimethylamino)ethyl)isoalloxazine hydrochloride
  • 7,8-Dichloro-10-(3-(dimethylamino)propyl)isoalloxazine
  • 7,8-Dichloro-10-(3-(dimethylamino)propyl)isoalloxazine sulfate

Uniqueness: 7,8-Dichloro-10-(3-(dimethylamino)propyl)isoalloxazine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its dichloro substitution and dimethylamino propyl group contribute to its unique behavior in chemical reactions and biological interactions.

Properties

CAS No.

97864-38-5

Molecular Formula

C15H16Cl3N5O2

Molecular Weight

404.7 g/mol

IUPAC Name

3-(7,8-dichloro-2,4-dioxobenzo[g]pteridin-10-yl)propyl-dimethylazanium;chloride

InChI

InChI=1S/C15H15Cl2N5O2.ClH/c1-21(2)4-3-5-22-11-7-9(17)8(16)6-10(11)18-12-13(22)19-15(24)20-14(12)23;/h6-7H,3-5H2,1-2H3,(H,20,23,24);1H

InChI Key

HNRHHFLHZSXOJL-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCN1C2=CC(=C(C=C2N=C3C1=NC(=O)NC3=O)Cl)Cl.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.